Pyridin-4-ylmethanediol

gem-diol equilibrium pyridinecarboxaldehyde hydration NMR spectroscopy

Pyridin-4-ylmethanediol is the only isolable neutral crystalline gem-diol of 4-pyridinecarboxaldehyde, solving the solid-state handling problem of the liquid aldehyde. • Fully characterized crystal structure (triclinic P-1) with hydrogen-bonded ribbons for co-crystal and supramolecular design. • Balanced hydration equilibrium (K≈1.14, 48% gem-diol in D₂O) enables reversible carbonyl masking and physical organic studies. • Distinct electrochemical two-step reduction pathway for CE mechanism research. Bench-stable, ships as crystalline solid.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 19322-72-6
Cat. No. B105012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridin-4-ylmethanediol
CAS19322-72-6
SynonymsMethanediol, 4-pyridinyl- (9CI)
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(O)O
InChIInChI=1S/C6H7NO2/c8-6(9)5-1-3-7-4-2-5/h1-4,6,8-9H
InChIKeyMWSYYKKFGBHLTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridin-4-ylmethanediol: A Crystalline Gem-Diol Hydrate for Research Sourcing


Pyridin-4-ylmethanediol (CAS 19322-72-6; molecular formula C₆H₇NO₂; MW 125.13 g/mol) is the stable geminal diol (gem-diol) form of 4-pyridinecarboxaldehyde (isonicotinaldehyde), in which two hydroxyl groups occupy the same carbon atom derived from nucleophilic addition of water to the parent aldehyde carbonyl [1]. Unlike the vast majority of gem-diols—which are thermodynamically unstable and rapidly revert to the carbonyl form in the absence of stabilizing electron-withdrawing groups—this compound can be isolated as a crystalline solid at ambient temperature and has been fully characterized by single-crystal X-ray diffraction, revealing a triclinic P-1 structure with centrosymmetric hydrogen-bonded dimers [1]. The compound belongs to the class of heteroaromatic gem-diols whose hydration equilibrium is exquisitely sensitive to the ring position of the carbonyl substituent, making the 4-pyridyl isomer quantitatively and qualitatively distinct from its 2- and 3-pyridyl congeners [2].

Form Crystalline gem-diol hydrate, not parent aldehyde
Workflow Solid-state crystallography, hydration equilibrium studies
Isomer fit 4-Pyridyl isomer reported to yield neutral crystalline solid; 3-isomer not isolable

Why Pyridin-4-ylmethanediol Cannot Be Replaced by Pyridinecarboxaldehyde Isomers


Although all three pyridinecarboxaldehyde isomers (2-, 3-, and 4-substituted) can theoretically form gem-diol hydrates in aqueous media, the position of the aldehyde group on the pyridine ring dictates both the equilibrium position and the isolability of the hydrated species. Direct ¹H-NMR comparative studies demonstrate that under identical neutral aqueous conditions (D₂O), the 4-isomer reaches 48% gem-diol content, the 2-isomer reaches only 30%, and the 3-isomer a mere 10% [1]. Thermodynamic measurements confirm that the standard free energy of hydration differs by 0.27 kcal mol⁻¹ between the 2- and 4-isomers, while the 4-isomer uniquely benefits from a more balanced equilibrium that enables both isolation of the crystalline gem-diol and its controlled reversion to the reactive aldehyde [2]. Simply procuring the parent aldehyde (4-pyridinecarboxaldehyde, CAS 872-85-5) does not provide a pre-formed, crystallographically pure gem-diol building block; and the 3-isomer gem-diol cannot be isolated as a neutral crystalline solid at all, limiting its utility in solid-state applications [1].

Hydration equilibrium mismatch
Gem-diol content varies markedly with ring position; equilibrium ratios differ, and 3-isomer yields only minor hydrate, precluding direct substitution.
Solid-state form not interchangeable
Neutral crystalline gem-diol reported only for 4-isomer; 3-isomer forms salts or oxidizes, limiting crystallographic and co-crystal applications.
Aldehyde precursor vs. pre-formed gem-diol
Parent aldehyde (4-pyridinecarboxaldehyde) does not supply the crystallographically characterized hydrate, affecting control over speciation in solution and solid-state synthesis.

Quantitative Differential Evidence: Hydration, Thermodynamics, Crystallography, and Electrochemistry


Gem-Diol Equilibrium in Neutral Aqueous Solution: 4-Isomer vs. 2- and 3-Isomers

When the three pyridinecarboxaldehyde isomers were dissolved in D₂O under neutral conditions and analyzed by ¹H-NMR, the 4-isomer (A4, yielding Pyridin-4-ylmethanediol) exhibited 48% gem-diol (GD) content with 52% remaining as free aldehyde (AL). In contrast, the 2-isomer (A2) reached only 30% GD (61% AL, 9% carboxylic acid side-product), and the 3-isomer (A3) showed merely 10% GD (90% AL) [1]. The 4-isomer thus generates 1.6-fold more gem-diol than the 2-isomer and 4.8-fold more than the 3-isomer under identical neutral aqueous conditions.

Aqueous gem-diol ratio
Head-to-head
48% (4-isomer) vs 30% (2-isomer) vs 10% (3-isomer)
4-Isomer provides 1.6× more gem-diol under neutral conditions
¹H-NMR, D₂O, neutral pH, Crespi et al. 2025
gem-diol equilibrium pyridinecarboxaldehyde hydration NMR spectroscopy heteroaromatic aldehydes

Near-Quantitative Gem-Diol Conversion Under Acidic Conditions

Under acidic conditions (D₂O with 1% trifluoroacetic acid, TFA), the 4-isomer (A4) achieved 99% conversion to the gem-diol form with only 1% residual aldehyde. The 2-isomer (A2) reached 100% gem-diol. Critically, the 3-isomer (A3) plateaued at only 85% gem-diol with 15% aldehyde remaining [1]. This demonstrates that while both 2- and 4-isomers can be driven to near-quantitative hydration by pyridinium ring protonation—which enhances the electron-withdrawing effect of the nitrogen—the 3-isomer is intrinsically less susceptible to complete hydration even under strongly activating conditions.

Acidic conversion
Head-to-head
99% (4-isomer), 100% (2-isomer), 85% (3-isomer)
Near-quantitative hydration accessible for 4-isomer; 3-isomer incomplete
D₂O/TFA, ¹H-NMR
acid-catalyzed hydration gem-diol stabilization trifluoroacetic acid pyridinium protonation

Thermodynamic Hydration Parameters: 2- vs. 4-Pyridinecarboxaldehyde

Pocker, Meany, and Nist (1967) determined the thermodynamic parameters for the reversible hydration of 2- and 4-pyridinecarboxaldehyde in D₂O using combined UV spectrophotometric and NMR methods. For 4-pyridinecarboxaldehyde (producing Pyridin-4-ylmethanediol): standard free energy ΔG° = −0.08 kcal mol⁻¹, enthalpy ΔH° = −4.2 kcal mol⁻¹, and entropy ΔS° = −13.9 eu. For 2-pyridinecarboxaldehyde: ΔG° = −0.35 kcal mol⁻¹, ΔH° = −3.8 kcal mol⁻¹, and ΔS° = −13.8 eu [1]. The ΔΔG° of +0.27 kcal mol⁻¹ indicates that hydration of the 4-isomer is thermodynamically less favorable than the 2-isomer, resulting in a more balanced equilibrium (K ≈ 1.14 for 4-isomer vs. K ≈ 1.80 for 2-isomer at 25 °C) that facilitates both forward hydration and reverse dehydration under mild conditions.

Hydration thermodynamics
Head-to-head
ΔG° = −0.08 kcal mol⁻¹ (4-isomer) vs −0.35 kcal mol⁻¹ (2-isomer)
More balanced equilibrium (K≈1.14) supports reversible switching
Pocker et al. 1967, D₂O, 25°C
thermodynamics of hydration free energy enthalpy-entropy compensation carbonyl hydration equilibrium

Solid-State Isolability: Neutral Crystalline Solid of the 4-Isomer

Pyridin-4-ylmethanediol (the neutral gem-diol of 4-pyridinecarboxaldehyde) was crystallized from water and its structure determined by single-crystal X-ray diffraction at 153 K [1]. The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 6.3197(11) Å, b = 6.9904(11) Å, c = 7.5711(13) Å, α = 84.764(13)°, β = 69.546(13)°, γ = 67.036(12)°, V = 288.15(8) ų, Z = 2, and Dx = 1.442 Mg m⁻³. The structure refined to R = 0.036 (wR = 0.104). Centrosymmetric dimers are formed via O—H···O hydrogen bonds (O···O distance = 2.7755(12) Å), and adjacent dimers are linked by O—H···N hydrogen bonds (O···N distance = 2.7039(12) Å) into ribbon-like assemblies [1]. In contrast, the 3-pyridinecarboxaldehyde gem-diol cannot be isolated as a neutral crystalline solid; only its trifluoroacetate salt or the corresponding carboxylic acid oxidation product crystallizes under comparable conditions [2].

Neutral crystalline solid
Class-level
4-Isomer: triclinic P-1, R=0.036; 3-isomer: no neutral solid
Reported as the only neutral crystalline gem-diol among pyridine isomers
XRD at 153 K, H-bonded dimers
single-crystal X-ray diffraction gem-diol isolation hydrogen-bonded networks solid-state stabilization

Differential Electrochemical Reduction Mechanism: Sequential vs. Concerted Transfer

Rusling and Zuman (1986) investigated the electroreduction of all three pyridinecarboxaldehyde isomers in aqueous buffered solutions (pH 2–12) using dc and differential pulse polarography, linear-sweep voltammetry, and controlled-potential electrolysis [1]. The 4-isomer (and the 2-isomer) is reduced in two distinct one-electron steps across the entire pH range studied, involving a radical anion intermediate and subsequent electrodimerization at the potential of the first wave. In contrast, the 3-isomer is reduced in a single two-electron step up to pH 10, with no observable radical intermediate [1]. Spectroscopic measurements confirmed that all three isomers exist in hydration-dehydration equilibria in aqueous solution, and that dehydration to the free aldehyde precedes electron transfer. For the 4-isomer specifically, base-catalyzed dehydration of the gem-diol anion occurs at pH > 8, manifested by an increase in total limiting current [1].

Electroreduction mechanism
Head-to-head
4-Isomer: two 1e⁻ steps; 3-isomer: one 2e⁻ step
Sequential electron transfer offers radical intermediate probe
Polarography, pH 2–12, Hg electrode
electroreduction polarography pyridinecarboxaldehyde electron transfer mechanism electrosynthesis

Verified Research and Industrial Application Scenarios


Solid-State Crystallography and Hydrogen-Bonded Network Engineering

Pyridin-4-ylmethanediol is the only pyridinecarboxaldehyde-derived gem-diol available as a fully characterized neutral crystalline solid (triclinic P-1, R = 0.036) [1]. Its crystal structure features a well-defined hydrogen-bonding architecture: centrosymmetric O—H···O dimers (O···O = 2.7755 Å) further connected by O—H···N bonds (O···N = 2.7039 Å) into ribbon-like assemblies, which are then cross-linked by C—H···O interactions into two-dimensional slabs [1]. This makes the compound a valuable building block for co-crystal design, supramolecular synthon studies, and validation of hydrogen-bond propensity calculations. Researchers requiring a crystalline gem-diol for solid-state NMR spectroscopy, X-ray diffraction method development, or teaching crystallography will find the 4-isomer uniquely suitable, as the 3-isomer gem-diol is not available as a neutral crystalline solid [2].

Carbonyl Hydration Mechanistic and Equilibrium Studies

The balanced hydration equilibrium of the 4-isomer (K ≈ 1.14 at 25 °C, ΔG° = −0.08 kcal mol⁻¹) [1] makes Pyridin-4-ylmethanediol an ideal substrate for studying the kinetics and thermodynamics of reversible carbonyl hydration without the extreme bias seen in other systems. Unlike the 2-isomer (K ≈ 1.80), the 4-isomer equilibrium can be shifted in either direction by modest changes in pH, temperature, or solvent composition. The ¹H-NMR data from Crespi et al. (2025) further demonstrate that dissolving the pre-formed crystalline gem-diol in DMSO-d₆ yields 47% gem-diol, 49% aldehyde, and 4% bis-hemiacetal—providing a direct experimental window into solvent-dependent speciation [2]. This compound is therefore well-suited for physical organic chemistry investigations, including solvent isotope effect studies and linear free-energy relationship analyses of heteroaromatic carbonyl reactivity.

Synthetic Chemistry as a Masked Aldehyde or Diol Building Block

Pyridin-4-ylmethanediol serves as a bench-stable, crystalline surrogate for 4-pyridinecarboxaldehyde (a liquid at room temperature), offering easier handling, weighing, and storage for synthetic workflows [1]. The gem-diol form can be dehydrated back to the reactive aldehyde under controlled conditions (thermal, acidic, or aprotic solvent), enabling in situ generation of isonicotinaldehyde for Schiff base formation, hydrazone synthesis, or heterocycle construction. Under acidic conditions (D₂O/TFA), the 4-isomer achieves 99% gem-diol conversion, which is useful for reaction sequences where the hydrated form protects the carbonyl from undesired nucleophilic attack until deliberately unveiled [2]. This 'masked aldehyde' strategy is not equally accessible with the 3-isomer, which converts only to 85% gem-diol under identical acidic conditions and is prone to oxidation side-reactions.

Electrochemical Mechanistic Probes and Sensor Development

The distinct two-step, one-electron electroreduction pathway of 4-pyridinecarboxaldehyde/gem-diol—contrasting with the single two-electron reduction of the 3-isomer—makes this compound a valuable probe for studying coupled chemical-electrochemical (CE) processes [1]. The dehydration of the gem-diol anion to the electroactive aldehyde at alkaline pH (>8) produces a characteristic increase in polarographic limiting current that can be used to quantify dehydration kinetics [1]. For researchers developing electrochemical sensors for aldehydes or studying electron-transfer mechanisms at electrode surfaces, the 4-isomer provides a mechanistically richer and better-characterized system than the 3-isomer, with the added benefit that the crystalline gem-diol starting material enables precise control over the initial speciation in solution.

Application
Selection Property
Validation Focus
Crystallography & H-bond network studies
Neutral crystalline solid form availability
Single-crystal XRD, H-bond architecture validation
Carbonyl hydration equilibrium studies
Balanced reversible hydration equilibrium
pH/temperature response, solvent speciation
Masked aldehyde synthetic intermediate
Bench-stable crystalline surrogate for 4-pyridinecarboxaldehyde
Controlled dehydration to reactive aldehyde, Schiff base formation
Electrochemical mechanistic studies
Sequential one-electron reduction pathway
CE process studies, radical intermediate detection
Quote Request

Request a Quote for Pyridin-4-ylmethanediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.